molecular formula C14H14N2O2 B15006317 2-methyl-N-(3-nitrobenzyl)aniline

2-methyl-N-(3-nitrobenzyl)aniline

Cat. No.: B15006317
M. Wt: 242.27 g/mol
InChI Key: PZMHFEAVCWYYLO-UHFFFAOYSA-N
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Description

2-methyl-N-(3-nitrobenzyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the second position and a nitrobenzyl group at the nitrogen atom of the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-nitrobenzyl)aniline typically involves a multi-step process. One common method includes the nitration of toluene to form 3-nitrotoluene, followed by the reduction of the nitro group to form 3-aminotoluene. This intermediate can then undergo a nucleophilic substitution reaction with benzyl chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-nitrobenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(3-nitrobenzyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-nitrobenzyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aniline moiety can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-nitrobenzyl)aniline
  • 3-methyl-N-(4-nitrobenzyl)aniline
  • 4-methyl-N-(4-nitrobenzylidene)aniline

Uniqueness

2-methyl-N-(3-nitrobenzyl)aniline is unique due to the specific positioning of the methyl and nitrobenzyl groups, which can influence its reactivity and interactions compared to similar compounds. This structural uniqueness can result in distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methyl-N-[(3-nitrophenyl)methyl]aniline

InChI

InChI=1S/C14H14N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-9,15H,10H2,1H3

InChI Key

PZMHFEAVCWYYLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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